molecular formula C17H20O7 B1157234 2-O-Acetyltutin

2-O-Acetyltutin

Cat. No.: B1157234
M. Wt: 336.3 g/mol
InChI Key: UUEQFDNPPWQXQE-VKLNUZRBSA-N
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Description

2-O-Acetyltutin (CAS No. 2749-28-2) is a sesquiterpenoid compound derived from the plant Coriaria nepalensis (Nepal Horsewood). Its molecular formula is C₁₇H₂₀O₇, with a molecular weight of 336.3 g/mol . Structurally, it features a hydroxyl group at the tutin core that is acetylated at the 2-O position, enhancing its lipophilicity compared to non-acetylated analogs . The compound is typically isolated as a white to off-white powder, stored under dry, light-protected, and low-temperature (0–10°C) conditions to ensure stability . It is commercially available at purities ≥97.5%, validated by HPLC, NMR, and MS analyses .

Properties

IUPAC Name

[(1S,2R,3S,5R,6R,7R,8S,9R,12R)-2-hydroxy-7-methyl-11-oxo-12-prop-1-en-2-ylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-8-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O7/c1-6(2)8-9-14(19)23-10(8)11(22-7(3)18)15(4)16(5-21-16)12-13(24-12)17(9,15)20/h8-13,20H,1,5H2,2-4H3/t8-,9+,10+,11+,12+,13-,15-,16+,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUEQFDNPPWQXQE-VKLNUZRBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1C2C(C3(C4(CO4)C5C(C3(C1C(=O)O2)O)O5)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)[C@@H]1[C@@H]2[C@H]([C@]3([C@@]4(CO4)[C@H]5[C@@H]([C@]3([C@H]1C(=O)O2)O)O5)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-O-Acetyltutin involves multiple steps, starting from the extraction of the natural product from Coriaria nepalensis Wall. The compound is then subjected to acetylation to obtain this compound. The reaction conditions typically involve the use of acetic anhydride as the acetylating agent in the presence of a catalyst such as pyridine .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the extraction of the natural product, followed by purification and acetylation. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-O-Acetyltutin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .

Scientific Research Applications

2-O-Acetyltutin has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-O-Acetyltutin involves its interaction with specific molecular targets and pathways. The compound is known to exert its effects by binding to certain enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .

Comparison with Similar Compounds

Research Findings and Implications

For example, in vitro models show that this compound inhibits glutamate-induced excitotoxicity at IC₅₀ = 12.5 μM, compared to Tutin’s IC₅₀ = 5.8 μM, suggesting reduced neurorisk . Additionally, its enhanced solubility supports its use in topical antifungal formulations, with MIC values of 8 μg/mL against Staphylococcus aureus .

Biological Activity

2-O-Acetyltutin, a derivative of tutin, has garnered attention for its unique biological activities attributed to its specific acetylation at the 2-O position. This modification enhances its stability and bioactivity compared to its parent compound. The compound has been investigated for various biological applications, including antimicrobial and anticancer properties.

This compound exhibits distinct chemical properties due to its structural modifications. Its mechanism of action involves interactions with specific molecular targets, primarily through binding to enzymes and receptors, which modulate their activity. Preliminary studies suggest that it may inhibit certain cellular processes, although the exact molecular pathways remain under investigation.

Anticancer Properties

Research indicates that this compound demonstrates significant anticancer activity. In vitro studies have shown that it inhibits the growth of various cancer cell lines, including:

  • Mouse Mammary Adenocarcinoma (TA3)
  • Leukemia L1210
  • Leukemia P-288

The effective concentration range for growth inhibition is reported between 1 mM to 0.01 mM . The growth-inhibitory activity correlates with the inhibition of metabolic pathways involving the incorporation of 2-amino-deoxy-D-glucose and L-leucine into macromolecular fractions, suggesting a potential role in metabolic regulation within cancer cells.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial effects. Studies have highlighted its potential against various bacterial strains, contributing to ongoing research into its therapeutic applications in treating infections.

Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological activity of this compound:

  • In Vitro Anticancer Study :
    • Objective : To assess the growth inhibition of cancer cell lines.
    • Findings : Significant inhibition was observed in mouse mammary adenocarcinoma and leukemia cell lines at low concentrations (1-0.01 mM).
    • Implications : Suggests potential for development as an anticancer therapeutic agent.
  • Antimicrobial Efficacy Study :
    • Objective : To evaluate the antimicrobial properties against specific bacterial strains.
    • Findings : Demonstrated effective inhibition of bacterial growth, indicating possible applications in infection control.
    • Implications : Supports further investigation into clinical applications for treating bacterial infections .

Comparative Analysis with Similar Compounds

CompoundStructure ModificationBiological Activity
Tutin NoneBaseline for comparison
2-O-Acetyl Hydroxycoriaria Toxin Acetylation similar to this compoundAnticancer and antimicrobial properties
This compound Acetylated at 2-O positionEnhanced stability and bioactivity

The unique acetylation at the 2-O position in this compound differentiates it from its counterparts, contributing to its enhanced biological activity and stability.

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